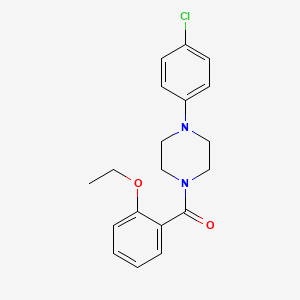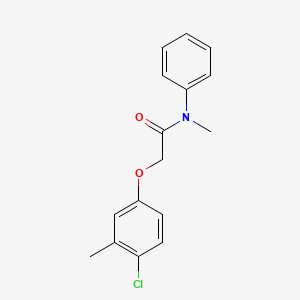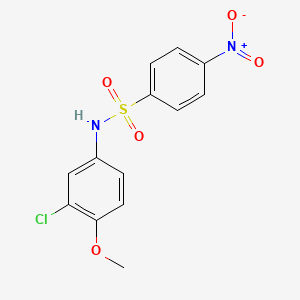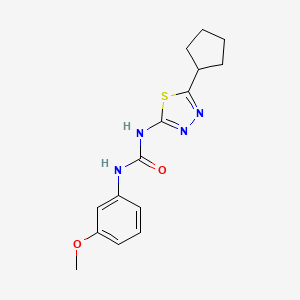
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess potent anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as the growth and proliferation of various cancer cell lines. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess analgesic properties, reducing pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for use in experiments. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide. One potential direction is to further elucidate its mechanism of action, particularly with regards to its anti-inflammatory and anticancer properties. Additionally, there is potential for the development of analogs of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide with improved pharmacological properties, such as increased solubility and potency. Finally, there is potential for the development of novel therapeutic applications for N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, such as in the treatment of other inflammatory diseases or in combination with other anticancer agents.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It has been shown to possess potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMLTFSICPBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)
![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)


![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)

